molecular formula C16H12Cl2O3 B2539619 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 344280-32-6

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B2539619
CAS RN: 344280-32-6
M. Wt: 323.17
InChI Key: QRFWYVKMJFYDEZ-UHFFFAOYSA-N
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Description

This compound is a carboxylic acid as indicated by the “-4-oxobutanoic acid” portion of its name. It also contains two phenyl rings, each substituted with a chlorine atom at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a central 4-oxobutanoic acid moiety, with the two phenyl rings attached at the 2nd and 4th carbons. Each phenyl ring would have a chlorine atom attached .


Chemical Reactions Analysis

As a carboxylic acid, this compound could undergo typical acid-base reactions, forming a carboxylate ion. The presence of the phenyl rings might allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Environmental Impact and Degradation

Research has extensively evaluated the environmental consequences of chlorophenols, including compounds structurally related to 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, focusing on their moderate toxicity to aquatic and mammalian life. Chlorophenols' persistence varies with environmental conditions, indicating potential moderate to high stability depending on microbial adaptation for biodegradation. Studies highlight the organoleptic impacts of these compounds, underlining the necessity for effective management strategies in aquatic environments to mitigate adverse effects (Krijgsheld & Gen, 1986).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have been identified as effective treatments for degrading organochlorine compounds, including 2,4-dichlorophenoxyacetic acid, a compound with structural similarities. AOPs, such as ozonation, photocatalysis, and Fenton processes, exhibit high efficiency in degrading these pollutants, demonstrating their potential applicability for compounds like 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid. This suggests that AOPs could serve as a promising approach for mitigating the environmental impact of such chlorinated organic compounds (Girón-Navarro et al., 2021).

Microbial Biodegradation

The role of microorganisms in the biodegradation of herbicides based on chlorophenolic compounds, like 2,4-D, has been a focus of research, underscoring the importance of microbial processes in environmental remediation. Studies emphasize the capacity of specific microbial strains to degrade chlorophenolic herbicides, potentially offering a biological avenue for detoxifying environments contaminated with similar compounds (Magnoli et al., 2020).

Toxicological Evaluations

The toxicity of chlorinated hydrocarbons and related compounds, including those structurally related to 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, has been reviewed, highlighting concerns over chloracne, liver disease, and other health issues associated with exposure to chlorinated organic pollutants. This underscores the need for careful evaluation and regulation of such compounds to prevent adverse human health outcomes (Kimbrough, 1972).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound .

Safety and Hazards

Without specific safety data, one should always handle chemical compounds with care, using appropriate personal protective equipment .

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-6-4-10(5-7-12)15(19)9-14(16(20)21)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFWYVKMJFYDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid

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